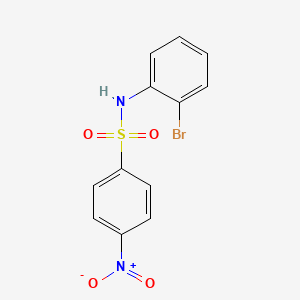

N-(2-bromophenyl)-4-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C12H9BrN2O4S |

|---|---|

Molecular Weight |

357.18 g/mol |

IUPAC Name |

N-(2-bromophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9BrN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H |

InChI Key |

BMUIAVGWMXNIGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of a bromophenyl compound followed by sulfonamide formation. The nitration step introduces the nitro group, while the sulfonamide formation involves the reaction of the bromophenyl compound with a sulfonamide reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient 2-bromophenyl ring (activated by the sulfonamide and nitro groups) undergoes NAS with nucleophiles.

Mechanistic Insight : The bromine atom at the ortho position is highly reactive due to conjugation with the sulfonamide (-SO₂NH-) and nitro (-NO₂) groups, which enhance the ring's electrophilicity .

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6h, 1 atm | N-(2-bromophenyl)-4-aminobenzenesulfonamide | 92% | |

| Zn/NH₄Cl | THF/H₂O, reflux, 4h | 4-amino-N-(2-bromophenyl)benzenesulfonamide | 85% |

Application : The resultant amine serves as a precursor for diazonium salt formation, enabling further coupling or functionalization .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in alkylation and hydrolysis:

Notable Feature : The sulfonamide NH exhibits moderate acidity (pKa ≈ 9.2 in DMSO), enabling deprotonation for metal coordination or base-mediated reactions .

Cross-Coupling Reactions

The aryl bromide engages in palladium-catalyzed couplings:

Key Advantage : The bromine’s position ortho to the sulfonamide directs coupling regioselectivity, minimizing steric hindrance .

Electrophilic Substitution

The nitro-activated benzene ring undergoes electrophilic nitration and sulfonation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | N-(2-bromophenyl)-4-nitro-3-nitrobenzenesulfonamide | 62% | |

| ClSO₃H | 120°C, 6h | N-(2-bromophenyl)-4-nitro-3-sulfobenzenesulfonamide | 58% |

Regioselectivity : Electrophiles preferentially attack the meta position relative to the nitro group, as predicted by resonance and steric effects .

Radical-Mediated Transformations

The compound participates in radical chain reactions under specific conditions:

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C, 6h | N-(2-cyclohexylphenyl)-4-nitrobenzenesulfonamide | 47% | |

| UV light, O₂ | CH₃CN, 24h | Sulfonamide-derived nitroxide radical adducts | N/A |

Mechanism : Bromine abstraction by tin radicals generates aryl radicals, which undergo hydrogen atom transfer (HAT) or recombination .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that N-(2-bromophenyl)-4-nitrobenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in human breast cancer cells by activating specific apoptotic pathways, which was evidenced by increased levels of apoptotic markers compared to controls.

- Antibacterial Properties : The compound has shown promising antibacterial activity, particularly against resistant strains of bacteria. In vitro studies revealed that it effectively inhibited bacterial growth and biofilm formation, which is critical for treating chronic infections caused by biofilm-associated pathogens .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit key enzymes involved in bacterial metabolism. It mimics para-aminobenzoic acid (PABA), disrupting folic acid synthesis, a vital pathway for bacterial growth.

- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, leading to modulation of their activity. The sulfonamide group participates in hydrogen bonding interactions, while the bromophenyl group enhances binding affinity through halogen bonding .

-

Case Studies :

- Anticancer Efficacy : In a study involving human breast cancer cell lines, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Potential : Experimental setups with various bacterial strains demonstrated strong antibacterial properties, particularly against multidrug-resistant strains like A. baumannii and MRSA .

Industrial Applications

This compound is also utilized in various industrial applications:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of specialty chemicals used in pharmaceuticals and agrochemicals.

- Analytical Chemistry : It is employed as a reference material in mass spectrometry for the identification and quantification of related compounds in various analytical applications.

Data Summary Table

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antibacterial agent | Effective against resistant bacterial strains | |

| Biological Activity | Enzyme inhibition | Disrupts folic acid synthesis |

| Industrial Chemistry | Intermediate for complex synthesis | Used in pharmaceuticals and agrochemicals |

| Analytical Chemistry | Reference material | Utilized in mass spectrometry |

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (): Replacing the ortho-bromo group with a para-chloro substituent reduces steric hindrance but maintains electron-withdrawing effects. This compound reacts with benzoic anhydride under solvent-free conditions to yield N-benzoyl derivatives in 50% yield, suggesting moderate reactivity compared to aliphatic anhydrides .

- N-(2-Bromophenyl)-4-methylbenzenesulfonamide (): Substituting the nitro group with a methyl group reduces electron withdrawal, leading to decreased electrophilicity. Crystallographic studies reveal two molecules (A and B) per asymmetric unit, stabilized by intermolecular hydrogen bonds and halogen interactions (Br···O) .

Functional Group Variations

4-Bromo-N-(2-nitrophenyl)benzamide ():

Replacing the sulfonamide (-SO₂NH-) with an amide (-CONH-) group alters hydrogen-bonding capacity. The benzamide derivative crystallizes with distinct hydrogen-bond motifs (N–H···O and C–H···O), which may influence solubility and packing efficiency .- N-(2-Aminophenyl)-4-nitrobenzenesulfonamide (): The amino group at the ortho position introduces nucleophilic character, enabling participation in cyclization or conjugation reactions. This contrasts with the bromo group, which is inert under similar conditions .

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Biological Potential: While the parent compound lacks significant antiproliferative activity, hybrid structures with quinazoline moieties exhibit enhanced efficacy, suggesting synergy between sulfonamide and heterocyclic components .

- Crystallographic Insights : Halogen interactions (Br···O) and hydrogen-bonding networks are critical for stabilizing the crystal lattice of bromophenyl-sulfonamides, influencing their physical properties .

Biological Activity

N-(2-bromophenyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. The presence of both bromine and nitro groups enhances its chemical reactivity and biological activity.

Target Enzymes:

Sulfonamides, including this compound, primarily inhibit bacterial enzymes involved in folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial growth and reproduction .

Biochemical Pathways:

The inhibition of folic acid synthesis leads to a disruption in nucleic acid synthesis, ultimately resulting in bacterial cell death. This mechanism is particularly significant against gram-positive bacteria and some gram-negative strains .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results indicate that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor effects. Studies have reported that it induces apoptosis in cancer cell lines, notably in breast cancer (MDA-MB-231) models.

- Apoptosis Induction: The compound significantly increases the percentage of annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups.

- Cell Viability Assays: In vitro assays revealed a dose-dependent decrease in cell viability with an IC50 value around 15 µM for MDA-MB-231 cells .

Case Studies

- Study on Antibacterial Efficacy: A study conducted on various sulfonamide derivatives, including this compound, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the compound's ability to overcome resistance mechanisms prevalent in certain bacterial strains .

- Antitumor Mechanism Exploration: Another study focused on the apoptotic pathways activated by this compound in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, providing insights into its potential use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions, where a bromophenylamine derivative reacts with 4-nitrobenzenesulfonyl chloride under basic conditions. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride), and using solvents like dichloromethane or THF. Purification via column chromatography (e.g., silica gel with gradients of pentane/EtOAc/DCM) is critical to isolate the product. Reaction yields (up to 80%) can be optimized by adjusting temperature (0–25°C) and reaction time (4–12 hours) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed using thin-layer chromatography (Tf values reported, e.g., 0.67 in pentane/EtOAc) and melting point analysis (e.g., 212–214°C). Structural confirmation relies on and NMR spectroscopy to verify aromatic proton environments and sulfonamide linkages. High-resolution mass spectrometry (HRMS) or elemental analysis provides additional validation. Impure mixtures may require iterative recrystallization or preparative HPLC .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. Data collection uses Mo-Kα radiation ( Å), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key metrics include R-factor values (<0.05) and validation via tools like PLATON to check for twinning or disorder .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

- Methodological Answer : Asymmetric catalysis using chiral Pd or Rh complexes enables enantioselective C–H functionalization. For example, chiral Pd catalysts can induce axial chirality in N-aryl sulfonamides via intramolecular N-arylation. Reaction conditions (e.g., ligand choice, temperature) are tuned to achieve high enantiomeric excess (ee >90%). Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity .

Q. What strategies resolve discrepancies in crystallographic data for sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in bond lengths/angles or electron density maps are addressed by re-examining data integration (e.g., using SAINT) and refining models with SHELXL. Twinning or disorder is resolved via the TWIN/BASF commands in SHELX. Validation tools like ADDSYM (in PLATON) check for missed symmetry, while Hirshfeld surface analysis identifies weak intermolecular interactions that may affect packing .

Q. How do substituents (e.g., bromo, nitro) influence the reactivity and electronic properties of this compound?

- Methodological Answer : The electron-withdrawing nitro group enhances sulfonamide acidity, facilitating deprotonation in nucleophilic reactions. The bromo substituent directs electrophilic aromatic substitution (e.g., Suzuki coupling at the ortho position). Spectroscopic studies (e.g., NMR) and Hammett constants () quantify electronic effects. Computational methods (DFT) model charge distribution and frontier molecular orbitals .

Q. What are the challenges in synthesizing this compound derivatives with bulky substituents?

- Methodological Answer : Steric hindrance from bulky groups (e.g., tert-butyl) reduces reaction rates and yields. Strategies include using high-boiling solvents (e.g., DMF) to enhance solubility, microwave-assisted synthesis to accelerate kinetics, and bulky base additives (e.g., DIPEA) to deprotonate hindered amines. Crystal engineering (e.g., co-crystallization with triphenylphosphine oxide) aids in obtaining diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.